

Application Notes and Protocols for FXX489 in Preclinical Cancer Models

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Compound of Interest

Compound Name: FAP targeting peptide for FXX489

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Introduction

FXX489 is an investigational radioligand therapy targeting Fibroblast Activation Protein (FAP), a promising target for cancer therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors.[1][2][3] FXX489, also designated as [177Lu]Lu-NNS309, is a peptide-based ligand that binds to FAP with high affinity and is chelated to Lutetium-177 (177 Lu), a β -emitting radionuclide.[4] The therapeutic strategy is based on the "cross-fire effect," where radiation emitted from FXX489 bound to CAFs induces DNA damage and cell death in adjacent tumor cells.[2][3] Preclinical studies in models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) have indicated promising anti-tumor activity and improved tumor retention of FXX489. [2] This document provides an overview of the preclinical applications of FXX489 and representative protocols for its evaluation.

Physicochemical Properties

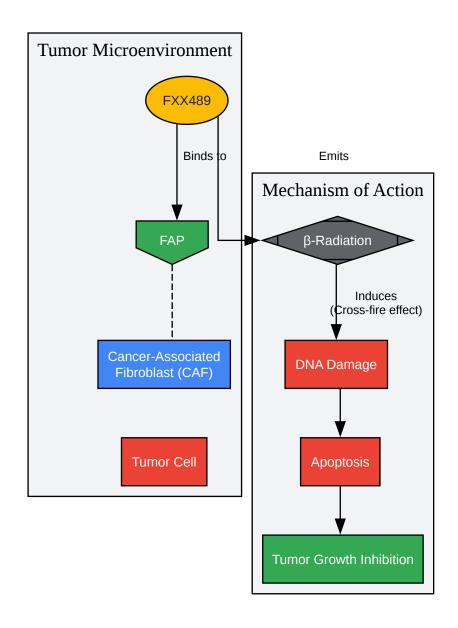


Property	Description	Reference
Target	Fibroblast Activation Protein (FAP)	[2]
Ligand Type	Peptide-based	[4]
Radionuclide	Lutetium-177 (¹⁷⁷ Lu)	[4]
Binding Affinity (Kd)	< 10 pM	[2]
Selectivity	High selectivity over other proteases (e.g., DPP4)	[2]
Stability	Stable in blood and plasma	[2]

Mechanism of Action

FXX489 targets FAP, which is highly expressed on CAFs within the tumor stroma. Upon binding to FAP, the β -emissions from the conjugated 177 Lu irradiate the CAFs and, more importantly, the neighboring cancer cells. This "cross-fire effect" leads to DNA damage and apoptosis in the tumor cells, resulting in tumor growth inhibition.





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Caption: Mechanism of action of FXX489.

Preclinical Applications In Vitro Characterization

Binding Affinity: The binding affinity of FXX489 to its target, FAP, is a critical parameter. A low picomolar affinity ensures potent and specific targeting.

Protocol: Radioligand Binding Assay



- Cell Culture: Utilize a cell line engineered to overexpress FAP (e.g., HT1080-hFAP).[5]
- Membrane Preparation: Prepare cell membrane fractions from the FAP-expressing cells.
- Assay Setup: In a 96-well plate, add increasing concentrations of non-radiolabeled FXX489 (competitor) to wells containing the cell membrane preparation and a fixed concentration of radiolabeled FXX489 (e.g., ¹⁷⁷Lu-FXX489).
- Incubation: Incubate the plate to allow binding to reach equilibrium.
- Separation: Separate bound from unbound radioligand using a filtration method.
- Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kd using the Cheng-Prusoff equation.

Stability: The stability of FXX489 in biological fluids is essential for its in vivo efficacy.

Protocol: Plasma Stability Assay

- Incubation: Incubate ¹⁷⁷Lu-FXX489 in fresh human or mouse plasma at 37°C for various time points (e.g., 1, 4, 24, 48 hours).
- Protein Precipitation: At each time point, precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
- Analysis: Analyze the supernatant using radio-HPLC to determine the percentage of intact ¹⁷⁷Lu-FXX489.

In Vivo Efficacy

Tumor Models: Preclinical efficacy of FXX489 has been demonstrated in patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC).[2]

Representative In Vivo Efficacy Data (Illustrative)



Model	Treatment	Dose	Tumor Growth Inhibition (%)	Survival Benefit
PDAC Xenograft	Vehicle	-	0	-
FXX489	10 MBq	75	Significant increase	
NSCLC Xenograft	Vehicle	-	0	-
FXX489	10 MBq	68	Significant increase	

Protocol: In Vivo Efficacy Study in Xenograft Models

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID) bearing subcutaneously implanted PDAC or NSCLC tumors.
- Tumor Establishment: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
- Randomization: Randomize animals into treatment and vehicle control groups.
- Dosing: Administer FXX489 intravenously at a specified dose and schedule.
- Monitoring: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: Continue the study until tumors in the control group reach a predetermined size or until a defined time point.
- Data Analysis: Calculate tumor growth inhibition and analyze survival data.





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